molecular formula C28H32N2O3 B565634 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 215032-24-9

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B565634
CAS No.: 215032-24-9
M. Wt: 444.575
InChI Key: VIJHRFZCGLNQFJ-UHFFFAOYSA-N
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Description

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxyethyl group and the diphenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, such as acting as a ligand for specific receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • Ethyl 2-hydroxy-3-phenylpropanoate

Uniqueness

Compared to similar compounds, 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c29-27(33)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26(32)22(19-21)15-18-31/h1-12,19,25,31-32H,13-18,20H2,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJHRFZCGLNQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C(C=C4)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857778
Record name 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215032-24-9
Record name 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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